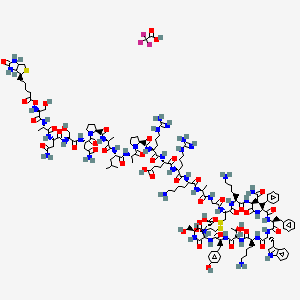
4-Iodo-2-methoxynicotinonitrile
Vue d'ensemble
Description
4-Iodo-2-methoxynicotinonitrile (4-IMN) is a nitrile compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. 4-IMN is a derivative of nicotinonitrile, a type of organic compound that can be used in the synthesis of various drugs and pharmaceuticals. 4-IMN has been the subject of numerous scientific studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been explored in detail. In addition, 4-IMN has been used in laboratory experiments to explore its potential for various applications.
Applications De Recherche Scientifique
Anticancer Potential
The compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, closely related to 4-Iodo-2-methoxynicotinonitrile, has been studied for its potential as an anticancer agent. Spectroscopic analysis, including proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy, alongside molecular docking studies, suggest its viability as a non-linear optical material and a candidate for anticancer drug development due to specific interactions within its structure (Eşme, 2021).
Material Science and Luminescence
Research into 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, a compound with structural similarities, highlights its thermal stability and blue fluorescence emission, which can be leveraged in material science for creating novel luminescent materials (Suwunwong, Chantrapromma, & Fun, 2013).
Liquid Crystalline Materials
4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile is another derivative with potential applications in the creation of luminescent liquid crystalline materials, demonstrating broad nematic phase behavior and blue light emission properties, which could have applications in display technologies (Ahipa, Kumar, & Adhikari, 2013).
Dye-Sensitized Solar Cells
Ionic liquids containing nitrile functional groups have shown promise in improving the efficiency of dye-sensitized solar cells (DSCs), indicating that this compound and its analogs could play a role in the development of more efficient energy conversion materials (Mazille et al., 2006).
Organic Synthesis
The synthesis of pyridines substituted with five different elements, including studies on compounds closely related to this compound, showcases the potential for these materials in complex organic synthesis and the development of novel methodologies for chemical production (Kieseritzky & Lindström, 2010).
Mécanisme D'action
Target of Action
The primary targets of 4-Iodo-2-methoxynicotinonitrile are currently unknown
Pharmacokinetics
It is suggested that this compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Propriétés
IUPAC Name |
4-iodo-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZKRGEPQKODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679756 | |
| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206969-73-4 | |
| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)

